molecular formula C24H22N2OS B11468574 N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-(propan-2-yl)benzamide

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-(propan-2-yl)benzamide

Cat. No.: B11468574
M. Wt: 386.5 g/mol
InChI Key: ABYJUOANPOZPMA-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-(propan-2-yl)benzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are bicyclic structures consisting of a benzene ring fused with a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-(propan-2-yl)benzamide can be achieved through various synthetic pathways. One common method involves the use of hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is typically carried out in dimethylformamide as a solvent, yielding high amounts of the desired product under relatively mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-(propan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-(propan-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-(propan-2-yl)benzamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by inhibiting or activating these targets, leading to the desired therapeutic outcome.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-(propan-2-yl)benzamide is unique due to its specific structure, which imparts distinct biological activities. Its combination of benzothiazole and benzamide moieties allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C24H22N2OS

Molecular Weight

386.5 g/mol

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-propan-2-ylbenzamide

InChI

InChI=1S/C24H22N2OS/c1-15(2)17-8-10-18(11-9-17)23(27)25-20-13-12-19(14-16(20)3)24-26-21-6-4-5-7-22(21)28-24/h4-15H,1-3H3,(H,25,27)

InChI Key

ABYJUOANPOZPMA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=C(C=C4)C(C)C

Origin of Product

United States

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